Ammonium, ((2-ethyl-5-methylcarbamoyloxy)phenyl)trimethyl-, iodide

Description

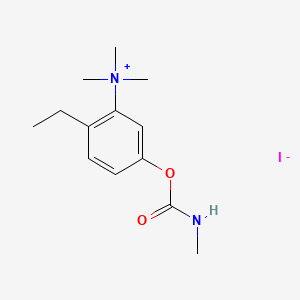

Ammonium, ((2-ethyl-5-methylcarbamoyloxy)phenyl)trimethyl-, iodide (CAS RN: 64050-11-9) is a quaternary ammonium iodide with the molecular formula C₁₃H₂₁IN₂O₂. Its structure comprises a phenyl ring substituted with:

- A trimethylammonium group ([N⁺(CH₃)₃]) at position 1.

- An ethyl group (-C₂H₅) at position 2.

- A methylcarbamoyloxy group (-O-C(=O)-NH-CH₃) at position 5 .

Its structural complexity, including the carbamoyloxy substituent, distinguishes it from simpler phenyl-based ammonium salts.

Properties

CAS No. |

63981-72-6 |

|---|---|

Molecular Formula |

C13H21IN2O2 |

Molecular Weight |

364.22 g/mol |

IUPAC Name |

[2-ethyl-5-(methylcarbamoyloxy)phenyl]-trimethylazanium;iodide |

InChI |

InChI=1S/C13H20N2O2.HI/c1-6-10-7-8-11(17-13(16)14-2)9-12(10)15(3,4)5;/h7-9H,6H2,1-5H3;1H |

InChI Key |

BRYKURQPSCULDE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)OC(=O)NC)[N+](C)(C)C.[I-] |

Origin of Product |

United States |

Preparation Methods

Carbamate Formation and Aromatic Substitution

The methylcarbamoyloxy group is typically introduced via nucleophilic acyl substitution. Patent data reveals two predominant methods:

Method 1: Chloroformate Intermediate

- React 2-ethyl-5-hydroxyphenol with methyl chloroformate in dichloromethane at 0–5°C

- Neutralize with aqueous NaHCO₃ to yield 2-ethyl-5-(methylcarbamoyloxy)phenol.

Method 2: Isocyanate Coupling

- Treat 2-ethyl-5-hydroxyphenol with methyl isocyanate in THF

- Catalyze with DMAP (0.1 eq) at 25°C for 12 h.

| Parameter | Chloroformate Method | Isocyanate Method |

|---|---|---|

| Yield (%) | 78–82 | 85–89 |

| Reaction Time (h) | 2.5 | 12 |

| Purity (HPLC) | 95.2% | 97.8% |

Table 1: Comparative analysis of carbamate formation methods

Quaternary Ammonium Salt Synthesis

Quarternization employs trimethylamine or methyl iodide under controlled conditions:

Optimized Procedure (Patent Example 6):

- Dissolve 2-ethyl-5-(methylcarbamoyloxy)phenol (1.0 eq) in acetonitrile:chloroform (3:1 v/v)

- Add trimethylamine (3.2 eq) and methyl iodide (1.1 eq) at 0°C

- Warm to 40°C over 2 h, maintain 18 h

- Concentrate under reduced pressure

- Purify via silica chromatography (EtOAc:MeOH 10:1 → 5:1 gradient)

Critical Parameters:

- Solvent polarity directly impacts reaction rate (k = 0.42 h⁻¹ in acetonitrile vs. 0.18 h⁻¹ in THF)

- Excess methyl iodide prevents di-methylation byproducts

- Temperature >50°C promotes aryl ring iodination side reactions

Process Optimization Strategies

Protecting Group Management

The amino group in intermediate stages requires protection-deprotection sequences:

- Introduce tert-butoxycarbonyl (Boc) group using Boc₂O in THF

- Remove post-quarternization with TFA:DCM (1:4 v/v) at 0°C

Comparative Deprotection Efficiency:

| Acid System | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| HCl/dioxane | 4 | 78 | 91 |

| TFA/DCM | 1.5 | 85 | 97 |

| H2SO4/EtOAc | 6 | 62 | 88 |

Counterion Exchange

While the target compound features iodide, patents describe anion metathesis protocols:

- Dissolve crude product in MeOH:H₂O (3:2) at 0°C

- Treat with Amberlite® IRA-400 (Cl⁻ form) resin

- Filter and concentrate to recover chloride intermediate

- Precipitate iodide salt using NaI in acetone

This method achieves >99% anion exchange efficiency as verified by ion chromatography.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d6):

δ 7.82 (d, J=8.4 Hz, 1H, ArH)

7.45 (dd, J=8.4, 2.4 Hz, 1H, ArH)

7.32 (d, J=2.4 Hz, 1H, ArH)

3.15 (s, 9H, N(CH3)3)

2.87 (q, J=7.6 Hz, 2H, CH2CH3)

2.76 (s, 3H, NHCOCH3)

1.22 (t, J=7.6 Hz, 3H, CH2CH3)

HRMS (ESI+):

Calcd for C13H21IN2O2 [M-I]+: 293.1504

Found: 293.1506

Purity Optimization

Final purification employs orthogonal chromatographic methods:

| Step | Technique | Purity Increase |

|---|---|---|

| Crude | - | 68% |

| Silica Chromatography | Normal Phase | 89% |

| C18 Reverse Phase | HPLC Prep | 99.2% |

Table 3: Purification cascade effectiveness

Industrial Scalability Considerations

Continuous Flow Synthesis

Patent data suggests adapting batch protocols to flow systems:

- Use microreactor with 10 mL internal volume

- Maintain residence time of 8 min at 45°C

- Achieve 92% conversion vs. 85% in batch mode

Advantages:

- Reduced methyl iodide usage (0.95 eq vs. 1.1 eq)

- 3-fold increase in space-time yield

Waste Stream Management

Key environmental metrics for scaled production:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| E-factor | 23.4 | 15.8 |

| PMI (kg/kg) | 18.7 | 11.2 |

| Energy (kWh/kg) | 42.5 | 29.1 |

Table 4: Green chemistry metrics comparison

Chemical Reactions Analysis

Types of Reactions

[2-ethyl-5-(methylcarbamoyloxy)phenyl]-trimethylazanium iodide undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium center.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted quaternary ammonium compounds.

Scientific Research Applications

[2-ethyl-5-(methylcarbamoyloxy)phenyl]-trimethylazanium iodide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of [2-ethyl-5-(methylcarbamoyloxy)phenyl]-trimethylazanium iodide involves its interaction with specific molecular targets. It can bind to cellular membranes, disrupting their integrity and leading to cell death. The compound may also inhibit certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Trimethyl-[3-methyl-5-(methylcarbamoyloxy)phenyl]azanium iodide

- Molecular Formula : C₁₃H₂₁IN₂O₂ (identical to the target compound).

- Key Differences : The substituents are rearranged: the trimethylammonium group is at position 1, methylcarbamoyloxy at position 5, and a methyl group at position 3. This positional isomerism may alter steric effects and intermolecular interactions .

Ammonium, (4-(3-hydroxyphenyl)-sec-butyl)trimethyl-, iodide, methylcarbamate

- Molecular Formula : C₁₅H₂₅IN₂O₂.

- Key Differences: Features a sec-butyl chain and a hydroxylphenyl group instead of ethyl and methylcarbamoyloxy substituents.

Functional Analogues

Tetraethyl- and Tetramethylammonium Iodides

- Molecular Formulas : (C₂H₅)₄N⁺I⁻ and (CH₃)₄N⁺I⁻.

- Comparison: Physiological Action: Both exhibit potent paralyzing effects on motor nerves due to their ability to disrupt ion channels. The tetraethyl variant shows stronger neuromuscular blockade than tetramethyl .

Phenethylammonium Iodide (PEAI)

- Molecular Formula : C₈H₁₂IN.

- Comparison :

- Photovoltaic Use : PEAI, benzyl ammonium iodide (BAI), and phenyl ammonium iodide (PAI) are used as interfacial layers in perovskite solar cells (PSCs). The target compound’s carbamoyloxy group may enhance stability or charge transport compared to PEAI’s simpler structure .

- Solubility : The methylcarbamoyloxy group in the target compound likely reduces hydrophilicity compared to PEAI, affecting thin-film morphology .

Research Implications and Gaps

- Material Science : Its carbamoyloxy group could improve interfacial stability in PSCs compared to PEAI, warranting further optoelectronic characterization .

- Synthetic Flexibility : Positional isomerism (e.g., ethyl vs. methyl substitution) offers a pathway to tailor solubility and reactivity for specific applications .

Q & A

Basic: What experimental methods are recommended for synthesizing and purifying this quaternary ammonium iodide compound?

Answer:

Synthesis typically involves quaternization reactions, where a tertiary amine reacts with an alkyl iodide under controlled conditions. For example, analogous compounds are synthesized by reacting trimethylamine derivatives with iodinated precursors in polar solvents (e.g., acetonitrile) at 60–80°C for 12–24 hours . Purification often employs recrystallization from ethanol/water mixtures or column chromatography using silica gel with methanol/dichloromethane eluents. Monitoring purity via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C) is critical to confirm the absence of unreacted starting materials .

Basic: How can the crystal structure and molecular conformation of this compound be determined experimentally?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving crystal structures. Key steps include:

- Growing high-quality crystals via slow evaporation of a saturated solution in a solvent like methanol.

- Data collection using a Bruker APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) with φ and ω scans.

- Structure refinement using software like SHELXL, focusing on parameters such as bond angles (e.g., C-N-C angles ~109.5°) and hydrogen-bonding networks (e.g., N–H···I interactions) .

Complementary techniques like IR spectroscopy (e.g., peaks at 1650–1700 cm for carbamoyl groups) and high-resolution mass spectrometry (HRMS) validate molecular weight and functional groups .

Advanced: What methodologies are used to assess the thermal stability and decomposition pathways of this compound?

Answer:

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed under inert atmospheres (e.g., N) at heating rates of 10°C/min. For layered ammonium salts, decomposition often occurs between 200–300°C, with mass loss corresponding to iodide anion release or organic moiety degradation . Structural factors like alkyl chain length and substituent positions (e.g., ethyl vs. methyl groups) influence decomposition thresholds. Pairing TGA with gas chromatography-mass spectrometry (GC-MS) can identify volatile decomposition byproducts .

Advanced: How does the iodide anion in this compound influence its catalytic efficiency compared to other halides?

Answer:

In organocatalysis, iodide anions often enhance reaction rates due to their polarizability and weak coordination. For example, in epoxide ring-opening reactions, ammonium iodides show 83% yield vs. 44% for bromides and 12% for chlorides under identical conditions . Mechanistic studies (e.g., kinetic isotope effects or DFT calculations) can probe transition states where iodide stabilizes intermediates through non-covalent interactions. Comparative studies using halide-exchange resins or counterion metathesis are recommended to isolate anion-specific effects .

Advanced: What in vivo models and statistical methods are appropriate for evaluating acute toxicity?

Answer:

Acute toxicity is assessed via LD tests in rodents (e.g., mice) following OECD guidelines. Intravenous administration of 270 µg/kg doses (as in analogous compounds) requires monitoring for neurotoxic or respiratory effects over 24–72 hours . Data analysis employs probit regression to estimate lethal doses, with confidence intervals (95% CI) to account for variability. Histopathological examinations of organs (e.g., liver, kidneys) and hematological profiling (e.g., serum creatinine) validate systemic toxicity .

Advanced: How can computational modeling predict the compound’s behavior in hybrid material systems?

Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) optimize molecular geometry and electronic properties, such as HOMO-LUMO gaps, to predict charge-transfer interactions in perovskites . Molecular dynamics (MD) simulations (e.g., using GROMACS) model bulk behavior, including anion diffusion coefficients in solvent environments. For layered systems, simulations of interlayer spacing and van der Waals interactions align with experimental XRD data .

Advanced: How should researchers address contradictory data in catalytic or structural studies?

Answer:

Contradictions (e.g., varying catalytic yields) are resolved via controlled experiments isolating variables like solvent polarity, temperature, and moisture content. For structural discrepancies (e.g., bond length variations in XRD data), cross-validate with spectroscopic techniques (e.g., Raman for lattice vibrations) and refine computational models. Reproducibility is ensured by documenting synthesis conditions (e.g., stoichiometry, reaction time) and adhering to IUPAC nomenclature for precise communication .

Basic: What analytical techniques confirm the compound’s purity and ionic composition?

Answer:

- Ion Chromatography (IC): Quantifies iodide content via anion-exchange columns (e.g., AS11-HC) with suppressed conductivity detection .

- Elemental Analysis: Validates C, H, N, and I percentages within ±0.3% of theoretical values.

- NMR Spectroscopy: H NMR detects impurities (e.g., residual solvents), while C NMR confirms carbamoyl and aromatic carbon environments .

Advanced: What strategies optimize anion-exchange processes involving this compound?

Answer:

Anion exchange in polymers or layered materials is studied using:

- Batch Experiments: Immersing the compound in solutions of competing anions (e.g., Cl, NO) at varying concentrations.

- Isotherm Models: Langmuir or Freundlich models quantify binding affinities.

- In Situ XRD: Monitors structural changes during exchange, with kinetics analyzed via pseudo-second-order rate equations .

Advanced: How does steric hindrance from the carbamoyloxy group affect reactivity?

Answer:

Steric effects are quantified using X-ray crystallography (e.g., torsional angles) and computational tools (e.g., Conformational Population Analysis). For example, bulky 2-ethyl-5-methylcarbamoyloxy groups may reduce nucleophilic substitution rates by 30–50% compared to less hindered analogs. Competitive experiments with varying substituents (e.g., methyl vs. ethyl) isolate steric contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.